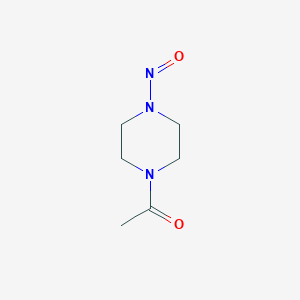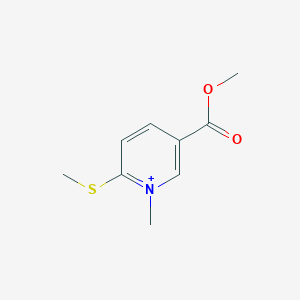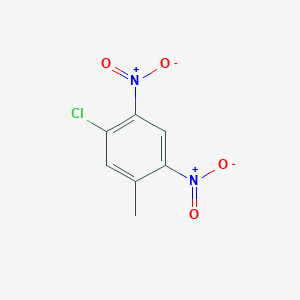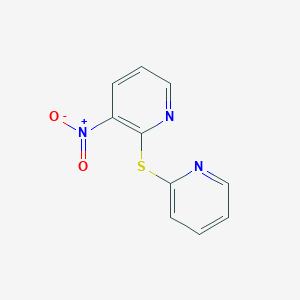
3-Phenyl-1,3,5-pentanetricarbonitrile
Descripción general
Descripción
3-Phenyl-1,3,5-pentanetricarbonitrile is a chemical compound with the linear formula C14H13N3 . It has a molecular weight of 223.28 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,3,5-pentanetricarbonitrile is represented by the formula C14H13N3 . For a more detailed view of the structure, you may refer to chemical databases that provide 2D or 3D molecular structures .Physical And Chemical Properties Analysis
3-Phenyl-1,3,5-pentanetricarbonitrile has a molecular weight of 223.28 . Detailed physical and chemical properties such as melting point, boiling point, and density might not be readily available as this compound is part of a collection of rare and unique chemicals .Aplicaciones Científicas De Investigación
Electrochemical Characteristics Improvement : 3-Phenyl-1,3,5-pentanetricarbonitrile has been used as an electrolyte additive to enhance the electrochemical characteristics of LiCoO2 cathodes in lithium cobalt oxide cells, particularly at high charging voltages. This additive helps in generating a stable CEI film, which is crucial for inhibiting electrolyte decomposition and decreasing interfacial impedance, leading to improved capacity retention and energy density in batteries (Duan et al., 2018).
Antimycobacterial Activity : Various derivatives of 3-Phenyl-1,3,5-pentanetricarbonitrile have been synthesized and tested for their antimycobacterial activity. Some compounds have shown promising results against Mycobacterium fortuitum and Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new antituberculosis drugs (Küçükgüzel et al., 1999).
Photochemistry and Photophysics : Studies on the photochemistry of phenyl-substituted 1,2,4-thiadiazoles have provided insights into the behavior of 3-Phenyl-1,3,5-pentanetricarbonitrile derivatives under irradiation. This research helps in understanding the photophysical properties of these compounds, which can be valuable in developing photoresponsive materials (Pavlik et al., 2003).
Molecular Magnetism : In the field of molecular magnetism, 3-Phenyl-1,3,5-pentanetricarbonitrile derivatives have been used to create supramolecular aggregates of single-molecule magnets. These magnets show unique properties such as exchange-biased quantum tunneling of magnetization steps, which are significant for the development of molecular electronics and spintronics (Nguyen et al., 2011).
Organic Synthesis : This compound has been involved in the synthesis of highly functionalized ylides, which are important intermediates in organic synthesis. These ylides are used in various chemical transformations, contributing to the development of new synthetic methodologies (Yavari et al., 2004).
Safety And Hazards
As for the safety and hazards associated with 3-Phenyl-1,3,5-pentanetricarbonitrile, it’s important to note that Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm product identity and/or purity . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenylpentane-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-4-8-14(12-17,9-5-11-16)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYEBISIZWSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC#N)(CCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167533 | |
| Record name | 1,3,5-Pentanetricarbonitrile, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,3,5-pentanetricarbonitrile | |
CAS RN |
16320-20-0 | |
| Record name | 3-Phenyl-1,3,5-pentanetricarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16320-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Pentanetricarbonitrile, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82950 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Pentanetricarbonitrile, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-1,3,5-PENTANETRICARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)










